molecular formula C17H18ClFN2O2 B5000512 1-[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE

1-[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE

Cat. No.: B5000512
M. Wt: 336.8 g/mol
InChI Key: PLKOWMSNRSUNQH-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azepane is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorinated and fluorinated phenyl group, a methyl-substituted oxazole ring, and an azepane moiety

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azepane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups[][1].

Major Products

Scientific Research Applications

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azepane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride[1][1]

Properties

IUPAC Name

azepan-1-yl-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-11-14(17(22)21-9-4-2-3-5-10-21)16(20-23-11)15-12(18)7-6-8-13(15)19/h6-8H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKOWMSNRSUNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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